beta-Maltulose - 81802-11-1

beta-Maltulose

Catalog Number: EVT-12840632
CAS Number: 81802-11-1
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beta-Maltulose can be sourced through the enzymatic hydrolysis of starch, where maltose is produced and subsequently converted into beta-Maltulose. It belongs to the class of carbohydrates known as disaccharides, which are further categorized based on their structural characteristics and functional roles in biological systems. Specifically, it is classified under reducing sugars due to its ability to undergo oxidation-reduction reactions .

Synthesis Analysis

Methods of Synthesis

Beta-Maltulose can be synthesized through several methods:

  • Enzymatic Conversion: The primary method involves the use of the enzyme beta-amylase, which catalyzes the hydrolysis of starch into maltose. Under specific conditions, maltose can then be converted into beta-Maltulose. This process typically occurs in a phosphate buffer solution at subcritical water conditions, allowing for efficient conversion .
  • Chemical Isomerization: Another method involves the isomerization of maltose using glucose isomerase, where maltose is subjected to alkaline conditions to generate beta-Maltulose alongside other sugars .

Technical Details

The enzymatic route is favored for its specificity and mild reaction conditions, which preserve the integrity of the sugar structure. Industrially, this synthesis may utilize flow-type reactors to maintain optimal conditions for enzyme activity and product yield.

Molecular Structure Analysis

Structure and Data

Beta-Maltulose has a molecular formula of C12H22O11C_{12}H_{22}O_{11} with a molar mass of approximately 342.30 g/mol. The structure features two glucose units linked by a beta-1,4-glycosidic bond. This configuration influences its physical properties and reactivity, distinguishing it from other disaccharides like maltose, which has an alpha linkage.

  • Molecular Geometry: The molecule adopts a cyclic form in solution, with mutarotation occurring between its anomeric forms (alpha and beta) due to the equilibrium between different conformations .
Chemical Reactions Analysis

Types of Reactions

Beta-Maltulose participates in several chemical reactions:

  • Hydrolysis: In acidic conditions (using hydrochloric or sulfuric acid), beta-Maltulose can be hydrolyzed into two molecules of glucose.
  • Oxidation: Oxidizing agents such as potassium permanganate can convert beta-Maltulose into gluconic acid.
  • Reduction: Using reducing agents like sodium borohydride, it can be reduced to sorbitol .

Technical Details

The hydrolysis reaction is particularly significant in carbohydrate metabolism, as it generates glucose that can be utilized for energy production in biological systems. The reaction rates and yields depend on factors such as temperature, pH, and concentration of catalysts used.

Mechanism of Action

The primary mechanism through which beta-Maltulose acts involves its hydrolysis by beta-amylase. This enzyme cleaves the glycosidic bond between glucose units, releasing glucose molecules that serve as energy substrates in metabolic pathways. The efficiency of this process is critical for energy production in organisms that utilize starch-derived carbohydrates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Beta-Maltulose is typically a white, odorless crystalline substance.
  • Taste: It possesses a sweet flavor profile.
  • Density: Approximately 1.54 g/cm³.
  • Melting Point: Ranges from 160 to 164 degrees Celsius.
  • Boiling Point: Estimated between 400 and 450 degrees Celsius.

Chemical Properties

As a reducing sugar, beta-Maltulose can participate in Maillard reactions during food processing, contributing to browning and flavor development. Its solubility in water facilitates its use in various food applications .

Applications

Beta-Maltulose has numerous scientific applications:

  • Food Industry: Used as a sweetener in diabetic-friendly products due to its lower glycemic index compared to sucrose.
  • Biochemical Research: Serves as a substrate in studies investigating enzyme activity related to carbohydrate metabolism.
  • Pharmaceutical Applications: Investigated for potential health benefits related to blood glucose regulation and energy metabolism .

Properties

CAS Number

81802-11-1

Product Name

beta-Maltulose

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12-/m1/s1

InChI Key

NBGXQZRRLOGAJF-HFZVAGMNSA-N

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

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